Pleurain-B1 antimicrobial peptide
Description
Pleurain-B1 is an antimicrobial peptide (AMP) identified through cDNA screening in ranid amphibians, alongside its counterpart Pleurain-C1 . It belongs to a class of antioxidant peptides that share conserved signal peptides with antimicrobial precursors, suggesting a dual functional role in oxidative stress response and microbial defense . While its exact mechanism of action remains understudied, its structural and functional linkage to other AMPs implies membrane-disruptive activity or intracellular targeting, common among cationic peptides . Preliminary assays indicate moderate antimicrobial activity against select pathogens, though its spectrum and potency require further validation .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLGGLLASLLGKI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Table 1: Key Properties of Pleurain-B1 and Selected AMPs
Key Observations :
- Structural Diversity: Pleurain-B1’s predicted α-helical conformation aligns with AMPs like Brevinin-1A, which rely on amphipathic helices to penetrate microbial membranes .
- Charge and Hydrophobicity : Pleurain-B1’s moderate charge (+3) and hydrophobicity may limit its potency compared to highly cationic peptides like Polymyxin B1 (+5), which exploits electrostatic interactions with negatively charged bacterial membranes .
- Activity Spectrum : Brevinin-1A exhibits broader activity (MIC 2–32 µg/mL) than Pleurain-B1, attributed to its higher hydrophobicity and membrane-lytic efficiency . Pleurain-B1’s narrower spectrum may reflect evolutionary specialization for amphibian pathogens .
Mechanistic and Resistance Profiles
- Membrane Interaction : Unlike Polymyxin B1, which targets lipid A in Gram-negative bacteria , Pleurain-B1’s mechanism is less defined but likely involves membrane depolarization, a trait shared with Brevinin-1A .
- Resistance Evasion: D-BMAP18 resists pulmonary protease degradation, a critical advantage over Pleurain-B1 in clinical settings .
Pharmacokinetic and Therapeutic Potential
- Stability: Polymyxin B1’s cyclic structure confers serum stability, whereas linear peptides like Pleurain-B1 may require structural optimization (e.g., cyclization or D-amino acid substitution) to enhance bioavailability .
- Toxicity : Brevinin-1A’s hemolytic activity at high concentrations limits its utility, whereas Pleurain-B1’s antioxidant role may reduce cytotoxicity, though this requires validation .
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